

# Rhodamine 110: A Technical Guide for Advanced Fluorescence Microscopy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Rhodamine 110

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**Rhodamine 110** (R110) and its derivatives are a cornerstone of modern fluorescence microscopy, prized for their robust photophysical properties and versatility. As a member of the rhodamine family of xanthene dyes, R110 serves as the core structure for a wide array of fluorescent probes used in cell biology, diagnostics, and drug discovery.[1][2] This guide provides an in-depth technical overview of **Rhodamine 110**, focusing on its application in quantitative, high-resolution fluorescence imaging for researchers, scientists, and drug development professionals.

## Core Photophysical Properties of Rhodamine 110

**Rhodamine 110** is characterized by its strong green fluorescence, high quantum yield, and excellent photostability.[3] Unlike other common fluorophores such as fluorescein, the fluorescence of R110 is notably stable across a wide pH range (pH 3-9), making it a reliable reporter in various cellular environments and buffer systems.[4] Its spectral characteristics are similar to other popular green fluorophores like FITC and Alexa Fluor™ 488.[5][6]

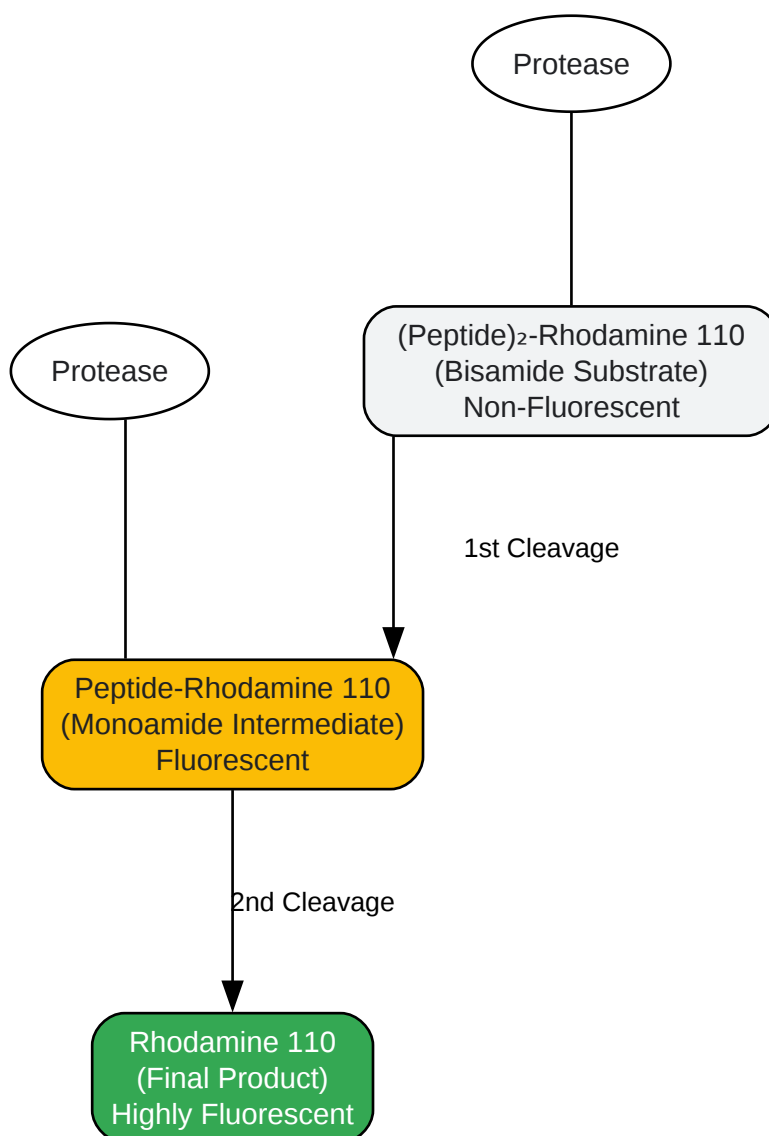
Table 1: Quantitative Photophysical and Chemical Properties of **Rhodamine 110**

Property	Value	Notes
Excitation Maximum ( $\lambda_{ex}$ )	~496-502 nm	In methanol or aqueous solutions.[3][7]
Emission Maximum ( $\lambda_{em}$ )	~520-522 nm	In methanol or aqueous solutions.[5][7]
Molar Extinction Coefficient ( $\epsilon$ )	~80,000 cm <sup>-1</sup> M <sup>-1</sup>	At ~496 nm in pH 6 solution.[8]
Fluorescence Quantum Yield ( $\Phi$ )	~0.80	For ATTO Rho110, a structurally similar dye.[9]
Fluorescence Lifetime ( $\tau$ )	~4.1 ns	For ATTO Rho110.[9]
Molecular Weight	366.80 g/mol	For the chloride salt.[6]

## Principle of Action: Cleavage-Activated Fluorescence

A primary application of **Rhodamine 110** is in the design of fluorogenic substrates for detecting enzyme activity.[1][10] The core principle involves chemically modifying the two amino groups of the R110 core with specific peptide or substrate sequences. This modification, typically forming a bisamide, disrupts the dye's conjugated  $\pi$ -electron system, rendering the molecule non-fluorescent (quenched).

Upon interaction with a target enzyme (e.g., a protease), the substrate sequences are cleaved. This enzymatic cleavage occurs in a two-step process: the first cleavage yields a fluorescent monoamide intermediate, and the second cleavage releases the parent **Rhodamine 110**, which is highly fluorescent.[4][8] The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity, enabling sensitive and continuous measurement.[1][4]



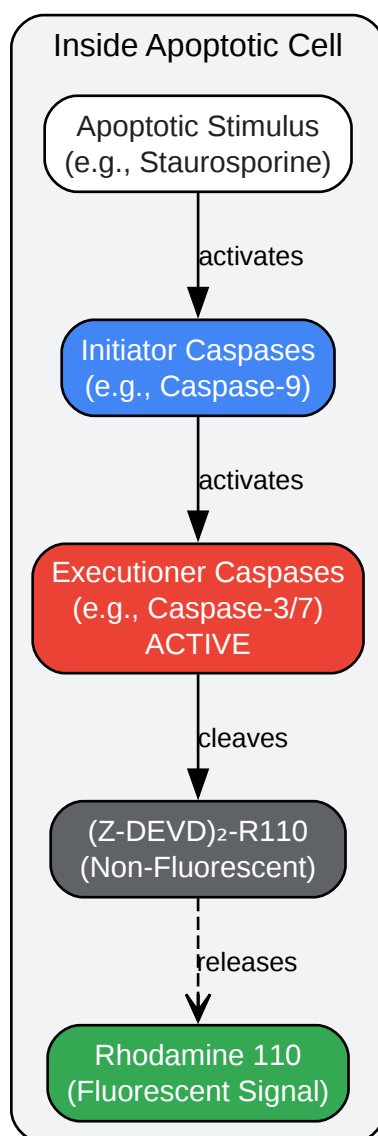
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Principle of R110-based fluorogenic enzyme assays.

## Key Application: Apoptosis Detection via Caspase Activity

One of the most powerful applications of R110-based substrates is the measurement of caspase activity, a hallmark of apoptosis.[11] Caspases are a family of cysteine proteases that execute the programmed cell death cascade.[11] Substrates such as (Z-DEVD)<sub>2</sub>-R110 are specifically designed to be recognized and cleaved by executioner caspases, primarily Caspase-3 and Caspase-7.[12]

In healthy cells, the substrate remains intact and non-fluorescent. When apoptosis is induced, initiator caspases activate the executioner caspases.[12] These active caspases then cleave the DEVD sequence from the R110 core, liberating the fluorophore and producing a bright green signal that can be quantified to measure the rate of apoptosis.[12] This method is highly sensitive and suitable for high-throughput screening of apoptosis inducers and inhibitors.[12] [13]



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Apoptotic pathway leading to caspase-mediated R110 release.

## Experimental Protocols

### General Protocol for Staining Fixed Cells

This protocol provides a general workflow for staining intracellular targets in fixed cells using a **Rhodamine 110** conjugate, such as Rhodamine Phalloidin for F-actin visualization.[\[14\]](#)[\[15\]](#)

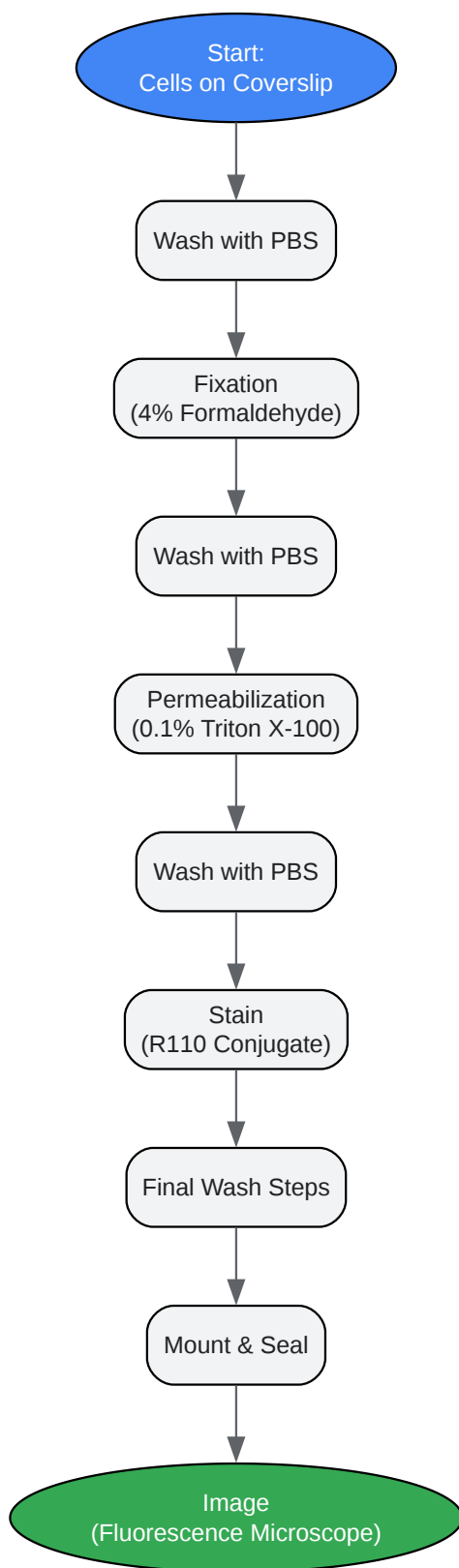
Materials:

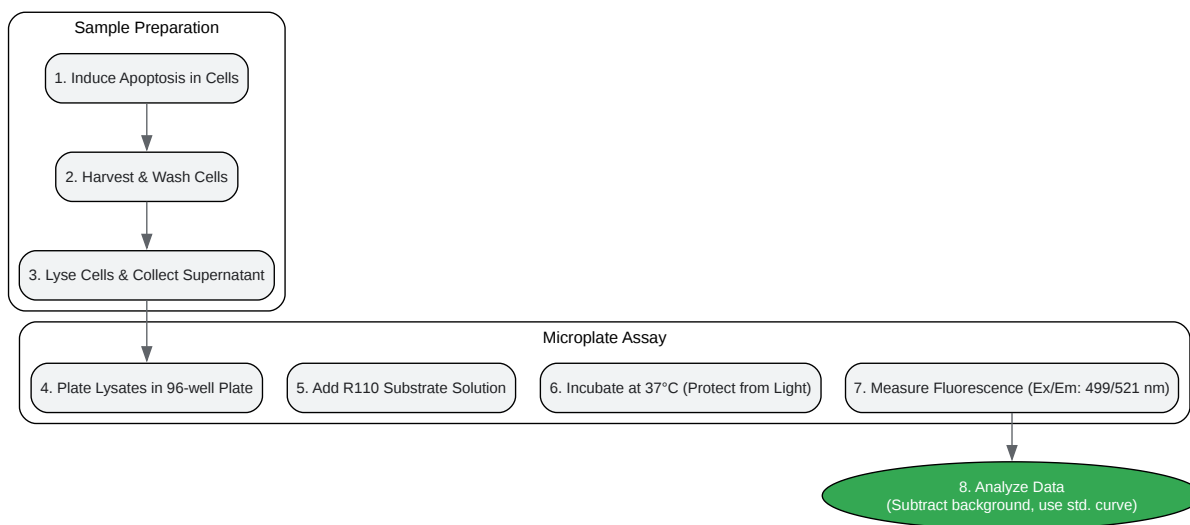
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fixative: 3.7-4% Methanol-Free Formaldehyde in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer (Optional): 1% Bovine Serum Albumin (BSA) in PBS
- **Rhodamine 110** conjugate staining solution
- Anti-fade mounting medium

Methodology:

- Cell Culture: Grow adherent cells on sterile glass coverslips to the desired confluency.
- Washing: Gently wash the cells twice with pre-warmed PBS.
- Fixation: Fix the cells with 3.7% formaldehyde solution for 10-15 minutes at room temperature.[\[14\]](#)[\[15\]](#)
- Washing: Wash the fixed cells twice with PBS to remove residual formaldehyde.
- Permeabilization: For intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.[\[14\]](#)[\[15\]](#)
- Washing: Wash twice with PBS.
- Blocking (Optional): To reduce non-specific background, incubate cells with 1% BSA in PBS for 20-30 minutes.[\[15\]](#)

- Staining: Dilute the **Rhodamine 110** conjugate in PBS (or blocking buffer) to the recommended concentration. Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.[\[14\]](#)
- Washing: Wash the cells three times with PBS to remove unbound dye.[\[14\]](#)
- Mounting: Mount the coverslip onto a microscope slide using a drop of anti-fade mounting medium.[\[14\]](#)
- Imaging: Visualize the sample using a fluorescence microscope with appropriate filters for R110 (e.g., FITC/GFP filter set).





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Address: 3281 E Guasti Rd

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